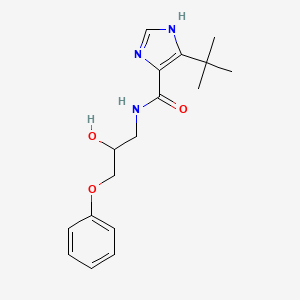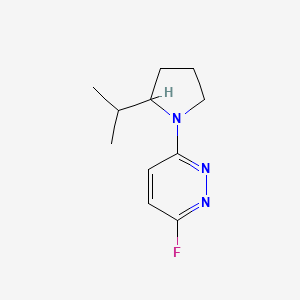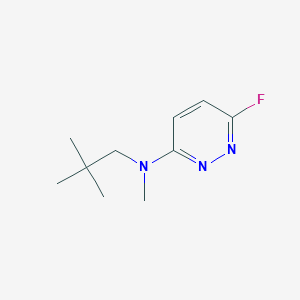![molecular formula C15H17BrN4O2 B7436691 N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide, also known as BRL-49653, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, inflammation, and cell proliferation. BRL-49653 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, cancer, and cardiovascular diseases.
作用機序
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide exerts its pharmacological effects by binding to and activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter region of target genes. This leads to the recruitment of coactivators and the transcriptional activation of target genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Induction of fatty acid oxidation: this compound can activate PPARδ and induce the expression of genes involved in fatty acid oxidation, leading to increased lipid metabolism and energy production.
2. Stimulation of glucose uptake: this compound can enhance glucose uptake and utilization in skeletal muscle and adipose tissue, which can improve insulin sensitivity and glucose homeostasis.
3. Mitochondrial biogenesis: this compound can stimulate the biogenesis of mitochondria, which are the cellular organelles responsible for energy production, leading to increased metabolic activity and improved metabolic health.
4. Anti-inflammatory effects: this compound can suppress the expression of pro-inflammatory genes and cytokines, leading to reduced inflammation and improved metabolic health.
実験室実験の利点と制限
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. The advantages include:
1. Selectivity: this compound is a selective agonist of PPARδ and does not activate other PPAR isoforms, which can reduce off-target effects.
2. Potency: this compound has high potency and can activate PPARδ at low concentrations, which can reduce the amount of compound needed for experiments.
3. Stability: this compound is stable in various solvents and can be stored for long periods without degradation.
The limitations of this compound include:
1. Cost: this compound is a synthetic compound and can be expensive to produce, which can limit its use in large-scale experiments.
2. Availability: this compound may not be readily available from commercial sources, which can limit its use in some labs.
3. Species-specific effects: this compound may have species-specific effects and may not be applicable to all animal models.
将来の方向性
There are several future directions for research on N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide, including:
1. Clinical trials: this compound has shown promising results in preclinical studies, and further clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects and reduce side effects.
3. Tissue-specific effects: this compound may have tissue-specific effects, and further studies are needed to determine its effects on different tissues and organs.
4. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and its interaction with PPARδ.
5. Structure-activity relationship studies: Further studies are needed to optimize the structure of this compound and develop more potent and selective PPARδ agonists.
Conclusion:
This compound is a selective agonist of PPARδ that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its pharmacological effects by activating PPARδ and inducing the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. This compound has several advantages and limitations for lab experiments, and further research is needed to determine its clinical applications and molecular mechanisms of action.
合成法
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the coupling of 3-bromo-4-aminophenol with 3-(hydroxymethyl)pyrrolidine, followed by the condensation with 1H-pyrazole-5-carboxylic acid. The final product is obtained after purification and characterization by various spectroscopic techniques.
科学的研究の応用
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide has been widely used in scientific research to investigate the role of PPARδ in various physiological and pathological processes. Studies have shown that this compound can activate PPARδ and induce the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This makes this compound a potential therapeutic agent for metabolic disorders such as obesity, diabetes, and dyslipidemia.
特性
IUPAC Name |
N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c16-12-7-11(18-15(22)13-3-5-17-19-13)1-2-14(12)20-6-4-10(8-20)9-21/h1-3,5,7,10,21H,4,6,8-9H2,(H,17,19)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVZJSMNDAFVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=C(C=C(C=C2)NC(=O)C3=CC=NN3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)

![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(6-phenylhexyl)urea](/img/structure/B7436622.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)
![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)
![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)

![N-[1-(2-chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436667.png)


![N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B7436704.png)
![Methyl 2-[4-[(3-chlorophenyl)methoxy]-2-methylanilino]-2-(4-fluorophenyl)acetate](/img/structure/B7436706.png)
![ethyl 3-[[2-methyl-5-(trifluoromethyl)pyridine-3-carbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7436708.png)